- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial ChemistryAngewandte Chemie, 2014, 53(12), 3259-3263,
Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)

916602-09-0 structure
Nombre del producto:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
Número CAS:916602-09-0
MF:C9H11ClFNO2
Megavatios:219.640545129776
MDL:MFCD12910960
CID:2625021
PubChem ID:57415665
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl
- Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
- Methyl L-2-(4-fluorophenyl)glycinate HCl
- DTXSID00725443
- MFCD12910960
- (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE
- SCHEMBL1432766
- 916602-09-0
- CS-0139585
- A915421
- Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-
- (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride
- AS-38094
- methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
- Methyl L-2-(4-fluorophenyl)glycinate hydrochloride
- (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride
- Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride
- Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride
- AKOS027321259
- Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
-
- MDL: MFCD12910960
- Renchi: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
- Clave inchi: JLGSKYIBZLQSFR-QRPNPIFTSA-N
- Sonrisas: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N
Atributos calculados
- Calidad precisa: 219.0462344g/mol
- Masa isotópica única: 219.0462344g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 3
- Complejidad: 179
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 52.3Ų
Propiedades experimentales
- Color / forma: Solid
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302;H315;H319;H335
- Declaración de advertencia: P280;P305+P351+P338
- Condiciones de almacenamiento:2-8 °C
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
AstaTech | 64180-5/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 5g |
$173 | 2023-09-16 | |
AstaTech | 64180-25/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 25g |
$477 | 2023-09-16 | |
AstaTech | 64180-1/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 1g |
$53 | 2023-09-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-1g |
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |
916602-09-0 | 97% | 1g |
¥909.0 | 2024-07-19 | |
Advanced ChemBlocks | M22709-1G |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 97% | 1G |
$155 | 2023-09-15 | |
1PlusChem | 1P00IHAG-1g |
Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)- |
916602-09-0 | 98% | 1g |
$39.00 | 2025-03-01 | |
A2B Chem LLC | AI61416-10g |
Methyl L-2-(4-fluorophenyl)glycinate HCl |
916602-09-0 | 98% | 10g |
$282.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-250mg |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 97% | 250mg |
¥274.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-10g |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 97% | 10g |
¥3951.00 | 2024-04-25 | |
abcr | AB307373-1g |
Methyl L-2-(4-fluorophenyl)glycinate hydrochloride, 97% (H-L-Phg(4-F)-OMe.HCl); . |
916602-09-0 | 97% | 1g |
€141.50 | 2024-04-16 |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Solvents: Methanol , Water ; 16 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; overnight, rt → reflux
Referencia
- NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo AmidesAngewandte Chemie, 2019, 58(6), 1754-1758,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Referencia
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial ChemistryAngewandte Chemie, 2014, 53(12), 3259-3263,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C
2.1 Solvents: Methanol , Water ; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
2.1 Solvents: Methanol , Water ; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referencia
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referencia
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Synthetic Routes 6
Condiciones de reacción
1.1 Solvents: Methanol , Water ; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referencia
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Referencia
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial ChemistryAngewandte Chemie, 2014, 53(12), 3259-3263,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C
Referencia
- ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studiesEuropean Journal of Medicinal Chemistry, 2018, 145, 649-660,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referencia
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials
- 4-Fluorobenzaldehyde
- (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride
- (S)-2-Amino-2-(4-fluorophenyl)acetic acid
- L-P-Fluorophenylglycine Hydrochloride
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Literatura relevante
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:916602-09-0)Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

Pureza:99%
Cantidad:5g
Precio ($):155.0